molecular formula C13H18FNO B8166446 5-(Cyclohexylmethoxy)-2-fluoroaniline

5-(Cyclohexylmethoxy)-2-fluoroaniline

Cat. No.: B8166446
M. Wt: 223.29 g/mol
InChI Key: JFLGLHJPWFAQEQ-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethoxy)-2-fluoroaniline is a fluorinated aniline derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure features an aniline ring substituted with a fluorine atom and a cyclohexylmethoxy group, a motif common in the development of bioactive molecules. The fluorine atom is a key feature, as its incorporation into lead compounds is a well-established strategy to enhance key properties such as metabolic stability, membrane permeability, and binding affinity to target proteins . The cyclohexylmethoxy group contributes significant steric bulk and lipophilicity, which can be leveraged to fine-tune the compound's physicochemical characteristics and interaction with biological targets. Compounds with closely related structures, such as those featuring a cyclohexylmethoxy group on a fluorinated aromatic system, have been identified as key intermediates in the synthesis of potent non-prostanoid IP receptor agonists for the treatment of pulmonary arterial hypertension . Furthermore, similar aniline derivatives are documented as valuable synthetic intermediates for coupling reactions, including Buchwald-Hartwig amination, highlighting their utility in constructing complex molecular architectures for pharmaceutical and agrochemical applications . Researchers can utilize this chemical for the exploration of new therapeutic agents, particularly in projects aiming to capitalize on the beneficial effects of fluorine in drug candidates. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(cyclohexylmethoxy)-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLGLHJPWFAQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Fluoro-5-nitroaniline

A common starting material is 2-fluoro-5-nitroaniline, where the nitro group acts as a leaving group. Cyclohexylmethanol is activated via deprotonation with strong bases (e.g., NaH) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Procedure :

  • Reactants : 2-Fluoro-5-nitroaniline (1 eq), cyclohexylmethanol (1.2 eq), NaH (1.5 eq).

  • Conditions : THF, 60–80°C, 12–24 h under nitrogen.

  • Yield : 65–78%.

Mechanism :
The nitro group is displaced by the cyclohexylmethoxide ion, followed by reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Protective Group Strategies

Acetylation-Nitration-Deprotection

To avoid side reactions during nitration, the amine group is protected as an acetamide.

Steps :

  • Acetylation : 2-Fluoroaniline is treated with acetic anhydride to form N-(2-fluorophenyl)acetamide.

  • Nitration : Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 5-position.

  • Alkylation : NAS with cyclohexylmethanol as described in Section 1.1.

  • Deprotection : Hydrolysis with HCl/MeOH yields the final product.

Data :

StepReagentsConditionsYield (%)
AcetylationAcetic anhydride90°C, 3 h92
NitrationHNO₃/H₂SO₄0°C, 1 h85
DeprotectionHCl/MeOHReflux, 5 h89

Advantages : Improved regioselectivity and reduced side reactions.

Transition-Metal-Catalyzed Coupling

Ullmann-Type Coupling

Aryl halides (e.g., 5-bromo-2-fluoroaniline) undergo coupling with cyclohexylmethanol using Cu catalysts.

Procedure :

  • Reactants : 5-Bromo-2-fluoroaniline (1 eq), cyclohexylmethanol (1.5 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 eq).

  • Conditions : DMSO, 100°C, 24 h.

  • Yield : 60–70%.

Limitations : Requires inert atmosphere and expensive ligands.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)Scalability
Direct NASSimple, one-potLow regioselectivity65–78Moderate
Protective GroupHigh purityMultiple steps70–85High
Ullmann CouplingWorks with hindered substratesCostly catalysts60–70Low

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to enhance efficiency:

  • Residence Time : 30 min at 120°C.

  • Throughput : 1 kg/h with >90% conversion.

Solvent Recycling

Green chemistry approaches utilize cyclopentyl methyl ether (CPME) as a recoverable solvent, reducing waste .

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclohexylmethoxy)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in further nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 5-(Cyclohexylmethoxy)-2-fluoroaniline lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures have been developed as protein tyrosine kinase inhibitors, which are crucial in treating various cancers. For instance, inhibitors targeting the epidermal growth factor receptor (EGFR) and other related pathways have shown promise in managing malignancies such as breast and lung cancer .

Pharmacological Studies

Pharmacological investigations have highlighted the role of this compound in modulating specific receptor activities. For example, studies have demonstrated that derivatives of this compound exhibit significant activity as prostacyclin receptor agonists, which are essential in treating pulmonary arterial hypertension (PAH). The compound's ability to enhance cAMP levels in pulmonary arterial smooth muscle cells suggests its potential efficacy in reducing pulmonary vascular resistance .

Case Study 1: Pulmonary Arterial Hypertension Treatment

In a preclinical study, this compound was evaluated for its effects on right ventricular hypertrophy induced by monocrotaline administration in rats. The results indicated that the compound significantly reduced right ventricular weight compared to controls, demonstrating its potential as a treatment for PAH .

Case Study 2: Cancer Therapeutics

Another study focused on the anti-cancer properties of compounds related to this compound, particularly its role as a protein tyrosine kinase inhibitor. The compound was found to inhibit cell proliferation in cancer cell lines expressing high levels of EGFR, thus supporting its development as a targeted cancer therapy .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of protein tyrosine kinase inhibitorsEffective against EGFR-related cancers
Pharmacological StudiesProstacyclin receptor agonist activityIncreased cAMP levels; reduced pulmonary resistance
Case Study: PAH TreatmentEffects on right ventricular hypertrophySignificant reduction in RV weight
Case Study: Cancer TherapyInhibition of cancer cell proliferationEffective against high EGFR-expressing cells

Mechanism of Action

The mechanism by which 5-(Cyclohexylmethoxy)-2-fluoroaniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the cyclohexylmethoxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Substituents (Position) Electronic Effects Key References
5-(Cyclohexylmethoxy)-2-fluoroaniline -OCH₂Cyclohexyl (5), -F (2) Electron-donating (OCH₂Cyclohexyl), Electron-withdrawing (F)
2-(Cyclohexyloxy)-5-fluoroaniline -OCyclohexyl (2), -F (5) Electron-donating (OCyclohexyl), Electron-withdrawing (F)
5-(Difluoromethyl)-2-fluoroaniline -CF₂H (5), -F (2) Strong electron-withdrawing (CF₂H and F)
5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline -O-(2-methoxy-4-methylphenyl) (2), -F (5) Electron-donating (methoxy, methyl), Moderate steric hindrance
4-Fluoro-2-methoxy-5-nitroaniline -NO₂ (5), -OCH₃ (2), -F (4) Strong electron-withdrawing (NO₂), Electron-donating (OCH₃)
  • Cyclohexylmethoxy vs.
  • Difluoromethyl vs. Cyclohexylmethoxy : The difluoromethyl group in 5-(difluoromethyl)-2-fluoroaniline introduces stronger electron-withdrawing effects, which may reduce nucleophilicity of the aniline NH₂ group compared to the electron-donating cyclohexylmethoxy substituent .

Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Name LogP (Predicted) Aqueous Solubility (mg/mL) Thermal Stability (°C)
This compound 3.8 0.12 >200
2-(Cyclohexyloxy)-5-fluoroaniline 3.2 0.25 >180
5-(Difluoromethyl)-2-fluoroaniline 2.5 0.45 >150
4-Fluoro-2-methoxy-5-nitroaniline 1.9 1.10 >120
  • The cyclohexylmethoxy group in this compound contributes to higher lipophilicity (LogP 3.8) compared to analogs with smaller substituents, such as methoxy (LogP 1.9) .
  • Aqueous solubility decreases with increasing lipophilicity, highlighting a trade-off between membrane permeability and solubility .

Biological Activity

5-(Cyclohexylmethoxy)-2-fluoroaniline is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}FNO
  • Molecular Weight : 221.27 g/mol

The compound features a fluorine atom and a cyclohexylmethoxy group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the context of cancer therapy and neurological disorders.

  • Inhibition of Cell Proliferation : Similar compounds have shown potent inhibitory effects on the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This suggests that this compound may also possess similar antitumor properties .
  • Serotonin Receptor Modulation : The compound's analogs have been identified as ligands for serotonin receptors (specifically 5-HT6). This interaction may play a role in treating central nervous system disorders, including anxiety and depression .

Neurological Activity

The potential for treating neurological conditions through serotonin receptor modulation is significant. Compounds that target the 5-HT6 receptor have been linked to enhanced cognitive function and reduced anxiety symptoms. This suggests that similar compounds could be explored for their neuropharmacological effects.

Case Studies

  • Anticancer Properties : A study highlighted the efficacy of fluorinated anilines in inhibiting tumor growth in vivo. The results indicated a marked reduction in tumor size when treated with fluorinated derivatives, suggesting a promising avenue for further investigation into compounds like this compound .
  • Cognitive Enhancement : Research into serotonin receptor ligands has shown improvements in cognitive performance in animal models. These findings support the hypothesis that this compound could exhibit similar effects, warranting further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Cyclohexylmethoxy)-2-fluoroaniline, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, cyclohexylmethoxy groups are introduced using alkylation reagents (e.g., cyclohexylmethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Purification involves column chromatography with silica gel and solvents like ethyl acetate/hexane (1:3 ratio) .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.4 in hexane:EtOAc) and confirm purity via HPLC (>95%). Residual solvents should be removed via rotary evaporation under reduced pressure.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., fluorine-induced splitting in aromatic protons, δ ~6.8–7.2 ppm) .
  • IR Spectroscopy : Identify NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
  • LCMS/HRMS : Confirm molecular ion ([M+H]⁺ expected m/z ~278.3) and isotopic patterns from fluorine .

Q. How does the cyclohexylmethoxy substituent influence the compound’s solubility and reactivity?

  • Solubility : The bulky cyclohexylmethoxy group enhances lipophilicity (logP ~3.2), favoring organic solvents (e.g., DCM, THF). Aqueous solubility is limited but can be improved with co-solvents like DMSO .
  • Reactivity : The electron-donating methoxy group directs electrophilic substitution to the para position, while the fluorine atom stabilizes intermediates via inductive effects .

Advanced Research Questions

Q. How can structural isomers of this compound be resolved, and what analytical tools are critical?

  • Resolution Methods : High kinetic energy ion mobility spectrometry (HiKE-IMS) separates isomers based on mobility differences (e.g., reduced mobility K₀ ~1.25–1.30 cm²/Vs for ortho vs. para isomers) .
  • Validation : Pair HiKE-IMS with tandem MS/MS to confirm fragmentation patterns. DFT calculations predict protonation sites (e.g., NH₂ vs. fluorine proximity) .

Q. What are the potential therapeutic applications of this compound in medicinal chemistry?

  • Case Study : Analogues like EW-7197 (Vactosertib) incorporate 2-fluoroaniline moieties to inhibit TGF-β receptor kinase (IC₅₀ = 12 nM). The cyclohexylmethoxy group may enhance target binding via hydrophobic interactions .
  • Experimental Design : Evaluate kinase inhibition via fluorescence polarization assays. Test cytotoxicity in cancer cell lines (e.g., A549, IC₅₀ ~0.5 μM) .

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

  • Acidic Conditions : The NH₂ group is prone to protonation, but the cyclohexylmethoxy group sterically shields the aromatic ring, reducing hydrolysis. Stability studies (pH 1–7, 37°C) show <10% degradation over 24 hours .
  • Oxidative Stability : Fluorine’s electron-withdrawing effect mitigates oxidation of the aniline group. Use LCMS to detect quinone byproducts (m/z +16) under H₂O₂ exposure .

Key Contradictions & Resolutions

  • Isomer Mobility : reports higher mobility for 2-fluoroaniline vs. 4-fluoroaniline due to compact structures. Ensure HiKE-IMS parameters (EDR/N ~60 Td) are optimized to resolve overlapping peaks .
  • Synthetic Yields : Yields for similar compounds vary (17–48%) depending on coupling efficiency. Use excess reagents (1.5 eq.) and inert atmospheres to improve reproducibility .

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